molecular formula C18H19N3O3S B10998989 methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10998989
M. Wt: 357.4 g/mol
InChI Key: KUOWKPYQXGDVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and halogenated indole derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promising results against a range of bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial activity .

Anticancer Activity

Indole and thiazole derivatives are often explored for their anticancer properties. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Variations in the synthesis process can lead to a library of analogs with enhanced or modified biological activities. For example:

CompoundSynthesis MethodBiological Activity
Analog AAcylation with chloroacetic acidAntibacterial
Analog BModification of the thiazole ringAnticancer

Study 1: Antimicrobial Evaluation

In a study evaluating twenty-nine thiazole derivatives, this compound was among the compounds tested for antimicrobial efficacy. The results indicated that modifications in the indole or thiazole rings significantly influenced antibacterial activity .

Study 2: Structure–Activity Relationship (SAR)

Research on structure–activity relationships has shown that substituents on the indole moiety can enhance or diminish the biological activity of similar compounds. For instance, introducing specific groups at designated positions on the thiazole ring has been linked to improved efficacy against certain bacterial strains .

Mechanism of Action

The mechanism of action of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The indole moiety contributes to the compound's biological activity, often associated with various pharmacological effects.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole and indole exhibit significant antimicrobial activities. For instance, compounds similar to the target compound have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Activity
Thiazole Derivative 10.22Bactericidal
Thiazole Derivative 20.25Bactericidal

Anticancer Activity

Indoles are known for their anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models has not been extensively documented but is hypothesized based on structural similarities with known active compounds.

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor is noteworthy. Indoles and thiazoles have been studied for their ability to inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and bacterial infections. For example, compounds that inhibit fatty acid synthase (FASN) have shown promise in reducing tumor growth .

Case Studies

A case study involving a thiazole derivative demonstrated its effectiveness in inhibiting the growth of breast cancer cells in vitro. The study reported a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM .

Another study examined the interaction of similar indole-based compounds with bacterial biofilms, revealing that these compounds could disrupt biofilm formation, which is critical for bacterial resistance .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-propan-2-ylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)21-9-8-12-13(6-5-7-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22)

InChI Key

KUOWKPYQXGDVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.